molecular formula C26H30N2O5S B11412402 N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11412402
M. Wt: 482.6 g/mol
InChI Key: PHIKQQLAJVKJIP-UHFFFAOYSA-N
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Description

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a multifaceted structure It is characterized by the presence of a diethylamino group, a thiolane ring, and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps. One common approach is the condensation of 4-(diethylamino)benzaldehyde with a suitable thiolane derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as sodium borohydride or lithium aluminum hydride, to facilitate reduction steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, while the chromene moiety contributes to its fluorescence characteristics .

Properties

Molecular Formula

C26H30N2O5S

Molecular Weight

482.6 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H30N2O5S/c1-4-27(5-2)20-9-7-19(8-10-20)16-28(21-12-13-34(31,32)17-21)26(30)25-15-23(29)22-14-18(3)6-11-24(22)33-25/h6-11,14-15,21H,4-5,12-13,16-17H2,1-3H3

InChI Key

PHIKQQLAJVKJIP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C

Origin of Product

United States

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